[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene
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Overview
Description
[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C21H26S. It is characterized by a benzene ring attached to a nonenyl chain through a sulfur atom. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylnon-2-en-2-yl)sulfanyl]benzene typically involves the reaction of 1-phenylnon-2-en-2-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a sulfonium ion intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the sulfonium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the nonenyl chain can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Scientific Research Applications
[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of [(1-Phenylnon-2-en-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, influencing enzyme activity and protein function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding processes .
Comparison with Similar Compounds
[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1-Phenyl-1-nonen-2-yl)sulfanyl]benzene: Similar structure but with different positional isomerism.
[(2E)-1-Phenyl-2-nonen-2-yl]sulfanylbenzene: Another positional isomer with different double bond configuration.
Thiophenol derivatives: Compounds with sulfur directly bonded to the benzene ring, differing in the length and saturation of the aliphatic chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61173-93-1 |
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Molecular Formula |
C21H26S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-phenylnon-2-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C21H26S/c1-2-3-4-5-10-17-21(18-19-13-8-6-9-14-19)22-20-15-11-7-12-16-20/h6-9,11-17H,2-5,10,18H2,1H3 |
InChI Key |
QZHPBPLYSYBYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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